molecular formula C9H18O2 B14470723 4-Hexyl-1,3-dioxolane CAS No. 72493-07-3

4-Hexyl-1,3-dioxolane

Cat. No.: B14470723
CAS No.: 72493-07-3
M. Wt: 158.24 g/mol
InChI Key: XCHIZZBEJDCLCP-UHFFFAOYSA-N
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Description

4-Hexyl-1,3-dioxolane is a cyclic acetal derivative characterized by a 1,3-dioxolane ring substituted with a hexyl group at the 4-position. These compounds are widely studied for their roles in organic synthesis, polymer chemistry, and functional materials due to their stability, tunable reactivity, and amphiphilic nature .

Properties

CAS No.

72493-07-3

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4-hexyl-1,3-dioxolane

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-9-7-10-8-11-9/h9H,2-8H2,1H3

InChI Key

XCHIZZBEJDCLCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexyl-1,3-dioxolane can be synthesized through the acid-catalyzed acetalization of aldehydes with diols. The reaction typically involves the use of an aldehyde (such as hexanal) and ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid . The reaction is carried out at room temperature, and the product is obtained after purification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Acid-modified montmorillonite (MMT) catalysts have been shown to be effective in achieving high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Hexyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Hexyl-1,3-dioxolane involves its ability to form stable intermediates during chemical reactions. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted side reactions. The compound’s stability and reactivity are attributed to the electronic effects of the oxygen atoms in the ring, which can stabilize reaction intermediates .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The properties of 1,3-dioxolane derivatives are highly dependent on substituent type, position, and chain length. Key structural analogs include:

Compound Name Substituents Key Properties
4-Methyl-2-pentyl-1,3-dioxolane 4-methyl, 2-pentyl Mild fruity odor; used in flavors and fragrances
2-Isobutyl-4-methyl-1,3-dioxolane 4-methyl, 2-isobutyl Amphiphilic; forms supramolecular structures with Debye-like relaxation
2-Methylene-4-phenyl-1,3-dioxolane 2-methylene, 4-phenyl Polymerizable monomer; enhances copolymer molecular weight
Poly(perfluoro-2-methylene-1,3-dioxolane) Fluorinated backbone High gas permeability and selectivity for CO₂/CH₄ separation
2-Ethyl-4-methyl-1,3-dioxolane 4-methyl, 2-ethyl Degradation product in battery electrolytes; low volatility
  • Volatility : Shorter alkyl chains (e.g., methyl, ethyl) increase volatility, as seen in 2-methyl-1,3-dioxolane detected in PET materials . Longer chains (e.g., hexyl, pentyl) reduce volatility and enhance hydrophobicity .
  • Dielectric Behavior: Derivatives with branched alkyl chains (e.g., isobutyl) exhibit complex dielectric responses, including structural α-relaxation and sub-α Debye-like processes due to non-polar chain interactions .

Stability and Environmental Impact

  • Degradation : 1,3-dioxolane derivatives with methyl or ethyl groups (e.g., 2-methyl-1,3-dioxolane) persist as volatile impurities in recycled PET, even after super-clean processing .
  • Hydrate Formation : Structural analogs like 4-methyl-1,3-dioxolane form binary hydrates with methane, with crystal structure (sII or sH) dependent on guest molecule size .

Key Research Findings

  • Substituent Effects : Increasing alkyl chain length improves thermal stability and reduces dielectric relaxation times .
  • Fluorination : Fluorinated 1,3-dioxolanes exhibit exceptional gas separation performance, attributed to their rigid, glassy structures .
  • Chirality : Enantiomeric separation of chiral derivatives is achievable via chiral capillary GC, critical for pharmaceutical purity .

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